3-(4-Bromophenyl)-3-methylazetidine

Description

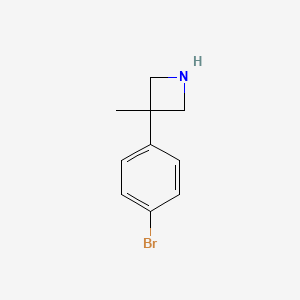

3-(4-Bromophenyl)-3-methylazetidine (CAS: 2044744-62-7) is a four-membered azetidine ring substituted at the 3-position with a 4-bromophenyl group and a methyl group. Azetidines, known for their conformational rigidity and metabolic stability, are valuable scaffolds in medicinal chemistry.

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

3-(4-bromophenyl)-3-methylazetidine |

InChI |

InChI=1S/C10H12BrN/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3 |

InChI Key |

LNHGFXXOSYLMAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

The following section compares 3-(4-bromophenyl)-3-methylazetidine with structurally or functionally related compounds, emphasizing molecular features, biological activities, and synthesis routes.

Structural Analogs: Azetidine Derivatives

Azetidines with halogenated aryl groups are common in drug discovery. Key comparisons include:

- 3-(Difluoromethyl)-3-methylazetidine hydrochloride (CAS: 1788041-57-5): Differs in the substituent (difluoromethyl vs. bromophenyl), which reduces lipophilicity but enhances metabolic stability. Such fluorinated analogs are prioritized in CNS drug design due to improved pharmacokinetics .

- Methyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 2227206-51-9): Incorporates a carboxylate ester, increasing polarity for solubility. The absence of a bromophenyl group limits its use in hydrophobic target binding .

Table 1: Structural Comparison of Azetidine Derivatives

Functional Analogs: Bromophenyl-Containing Compounds

The 4-bromophenyl group is a recurring motif in bioactive molecules. Notable examples:

- Their extended conjugated systems differ from the compact azetidine scaffold, suggesting divergent target affinities .

- 1,3,4-Oxadiazole Derivatives (IIIa, IIIb) :

- IIIa : 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one

- IIIb : 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one

Both compounds showed 59.5% and 61.9% inhibition of carrageenan-induced paw edema (100 mg/kg dose), comparable to indomethacin (64.3%). Their Severity Index (SI) values (0.75 and 0.83) indicate lower toxicity than indomethacin (SI = 2.67) .

Table 2: Anti-inflammatory Activity of Bromophenyl-Containing Compounds

Pharmacological Analogs: Zimelidine and Allylamines

Zimelidine, an antidepressant, shares the 4-bromophenyl motif but incorporates a pyridylallylamine structure. Its (Z)-isomer configuration is critical for serotonin reuptake inhibition. In contrast, this compound lacks the allylamine chain, suggesting different mechanisms of action .

Key Differences :

- Zimelidine: Targets monoamine transporters via extended conjugated system.

- This compound : Compact structure may favor GPCR or enzyme modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.